2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine
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Overview
Description
2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine is a chemical compound with a unique structure that includes a fluorine atom, a methoxymethyl group, and two nitro groups attached to an ethanamine backbone
Preparation Methods
The synthesis of 2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine involves several steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the ethanamine structure. The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine include:
- 2-Fluoro-N-(methoxymethyl)aniline
- 2-Fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of fluorine and nitro groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
143674-87-7 |
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Molecular Formula |
C4H8FN3O5 |
Molecular Weight |
197.12 g/mol |
IUPAC Name |
2-fluoro-N-(methoxymethyl)-2,2-dinitroethanamine |
InChI |
InChI=1S/C4H8FN3O5/c1-13-3-6-2-4(5,7(9)10)8(11)12/h6H,2-3H2,1H3 |
InChI Key |
RSBBXDDDVVMILU-UHFFFAOYSA-N |
Canonical SMILES |
COCNCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
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